molecular formula C23H24N4O2S2 B2433245 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1242861-59-1

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2433245
CAS No.: 1242861-59-1
M. Wt: 452.59
InChI Key: RKWGIBMECPZWDY-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyridothienopyrimidinones.

Properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2/c1-4-5-11-27-22(29)20-19(16-7-6-10-24-21(16)31-20)26-23(27)30-13-18(28)25-17-12-14(2)8-9-15(17)3/h6-10,12H,4-5,11,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWGIBMECPZWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

Biological Activity

The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. Its complex structure includes multiple heterocycles and functional groups that may contribute to its biological activity. This article provides an overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as insights into its mechanism of action.

Chemical Structure and Properties

This compound can be characterized by the following properties:

PropertyValue
Molecular Formula C23H24N4O4S2
Molecular Weight 484.6 g/mol
CAS Number 1242966-18-2

The structural complexity of this compound is indicative of its potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : Some derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis.
  • Antifungal Properties : Compounds in this class have been reported to have antifungal activity against pathogens like Candida albicans.

The minimal inhibitory concentrations (MICs) for these activities are critical for assessing efficacy and are typically determined through standardized assays.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Cytotoxicity : Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
  • Mechanism of Action : The anticancer effects are hypothesized to result from the inhibition of key cellular processes such as protein synthesis through interactions with molecular targets like eIF4E.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Benzoxazole Derivatives : A study highlighted that derivatives containing benzoxazole structures showed selective toxicity towards cancer cells while sparing normal cells . This suggests a promising therapeutic window for further development.
  • Structure–Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been established in multiple studies, allowing researchers to identify modifications that enhance efficacy or reduce toxicity .

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